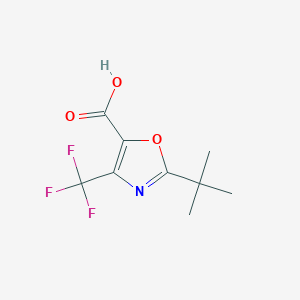
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure ist eine synthetische organische Verbindung, die durch das Vorhandensein einer tert-Butylgruppe, einer Trifluormethylgruppe und eines Oxazolrings gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure beinhaltet typischerweise die Reaktion von tert-butylsubstituierten Vorstufen mit Trifluormethylierungsmitteln unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von elektrophilen Trifluormethylierungsreagenzien in Gegenwart eines geeigneten Katalysators, wie z. B. Trifluormethansulfonsäure oder Bortrifluorid-Diethyletherat . Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und niedrige Temperaturen, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsausbeute zu optimieren und Abfälle zu minimieren. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsparameter, wodurch eine gleichbleibende Qualität und Skalierbarkeit des Produktionsprozesses gewährleistet werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Oxazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Oxazolprodukte zu erhalten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Trifluormethansulfonsäure, Bortrifluorid-Diethyletherat, Lithiumaluminiumhydrid und verschiedene Nukleophile. Die Reaktionsbedingungen umfassen typischerweise wasserfreie Lösungsmittel, kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Oxazolderivate mit zusätzlichen funktionellen Gruppen ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Oxazolverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Die Trifluormethylgruppe der Verbindung verstärkt ihre Lipophilie, wodurch sie Zellmembranen leicht durchqueren und mit intrazellulären Zielstrukturen interagieren kann. Sie kann die Aktivität von Enzymen und Rezeptoren durch Bindung an ihre aktiven Zentren modulieren, was zu Veränderungen in zellulären Signalwegen und biologischen Reaktionen führt .
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-tert-Butyl-4-methylphenol: Diese Verbindung teilt die tert-Butylgruppe, aber nicht die Trifluormethyl- und Oxazolgruppen.
2,6-Di-tert-butyl-4-methylphenol: Ähnlich in der Struktur, aber mit zwei tert-Butylgruppen und ohne Trifluormethyl- oder Oxazolgruppen.
2-tert-Butyl-4-hydroxyanisol: Enthält eine tert-Butylgruppe und eine Methoxygruppe, aber nicht die Trifluormethyl- und Oxazolgruppen.
Einzigartigkeit
2-tert-Butyl-4-(Trifluormethyl)-1,3-oxazol-5-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl der Trifluormethyl- als auch der Oxazolgruppen, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während der Oxazolring zu ihrer Reaktivität und potenziellen Wechselwirkungen mit biologischen Zielstrukturen beiträgt .
Eigenschaften
Molekularformel |
C9H10F3NO3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15) |
InChI-Schlüssel |
FXHFFOIYZFOCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
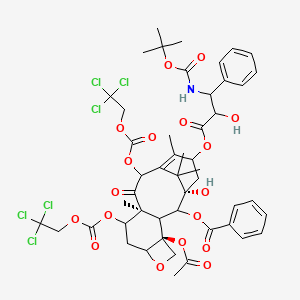
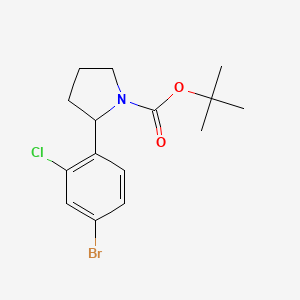
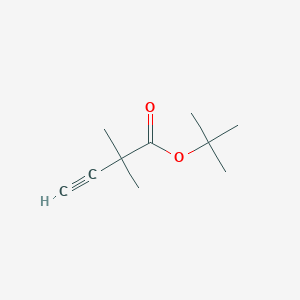

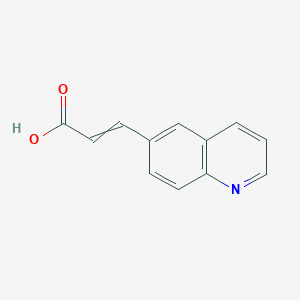
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
